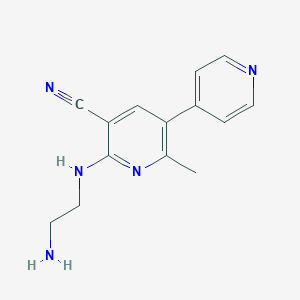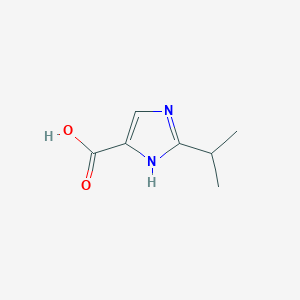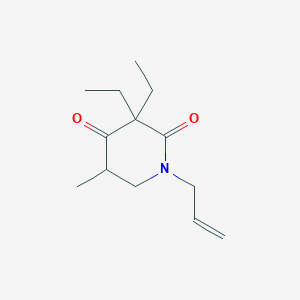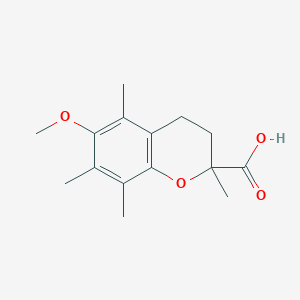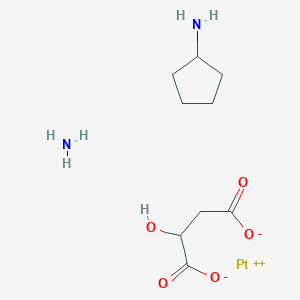
Cycloplatam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloplatam is a platinum-based compound that has been extensively studied for its potential applications in cancer therapy. It is a cyclic platinum complex that has a unique structure and mechanism of action, which makes it a promising candidate for cancer treatment.
Mécanisme D'action
The mechanism of action of Cycloplatam is different from other platinum-based drugs. It binds to DNA and forms interstrand crosslinks, which prevent the replication of cancer cells. It also induces apoptosis, or programmed cell death, in cancer cells. The unique structure of Cycloplatam allows it to bind to DNA in a different way than other platinum-based drugs, which may contribute to its effectiveness against a wide range of cancer cell lines.
Effets Biochimiques Et Physiologiques
Cycloplatam has been shown to have a range of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. It also affects the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage response. In vivo studies have shown that Cycloplatam has low toxicity and is well-tolerated by animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Cycloplatam for lab experiments is its unique structure and mechanism of action. It has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to other platinum-based drugs. It also has low toxicity and is well-tolerated by animals, which makes it a promising candidate for further preclinical studies.
One limitation of Cycloplatam for lab experiments is its cost and availability. It is a relatively new compound, and it may be difficult to obtain in large quantities for use in experiments. It also requires specialized equipment and expertise for synthesis and characterization, which may limit its use in some labs.
Orientations Futures
There are several future directions for research on Cycloplatam. One area of research is the development of new formulations and delivery methods for the compound. This could include the use of nanoparticles or targeted drug delivery systems to improve its efficacy and reduce toxicity.
Another area of research is the combination of Cycloplatam with other drugs or therapies. It has been shown to be effective in combination with other platinum-based drugs, as well as with radiation therapy and immunotherapy. Further research is needed to determine the optimal combinations and dosages for these therapies.
Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of Cycloplatam in humans. These studies will be critical for the development of new cancer therapies that can improve patient outcomes and quality of life.
Conclusion:
Cycloplatam is a promising new compound that has unique properties and potential applications in cancer therapy. Its unique structure and mechanism of action make it a promising candidate for further preclinical and clinical studies. While there are still limitations and challenges to overcome, the future directions for research on Cycloplatam are promising and could lead to the development of new cancer therapies that can improve patient outcomes and quality of life.
Méthodes De Synthèse
The synthesis of Cycloplatam involves the reaction of cisplatin with a cyclic amine ligand. The resulting complex has a unique structure that is different from other platinum-based drugs. The synthesis method has been optimized to produce high yields of the compound, and it has been extensively characterized using various analytical techniques.
Applications De Recherche Scientifique
Cycloplatam has been studied for its potential applications in cancer therapy. It has been shown to be effective against a wide range of cancer cell lines, including ovarian, breast, lung, and colon cancer. It has also been shown to be effective against cancer cells that are resistant to other platinum-based drugs, such as cisplatin.
Propriétés
Numéro CAS |
109837-67-4 |
|---|---|
Nom du produit |
Cycloplatam |
Formule moléculaire |
C9H18N2O5Pt |
Poids moléculaire |
429.3 g/mol |
Nom IUPAC |
azane;cyclopentanamine;2-hydroxybutanedioate;platinum(2+) |
InChI |
InChI=1S/C5H11N.C4H6O5.H3N.Pt/c6-5-3-1-2-4-5;5-2(4(8)9)1-3(6)7;;/h5H,1-4,6H2;2,5H,1H2,(H,6,7)(H,8,9);1H3;/q;;;+2/p-2 |
Clé InChI |
OPWOOOGFNULJAQ-UHFFFAOYSA-L |
SMILES |
C1CCC(C1)N.C(C(C(=O)[O-])O)C(=O)[O-].N.[Pt+2] |
SMILES canonique |
C1CCC(C1)N.C(C(C(=O)[O-])O)C(=O)[O-].N.[Pt+2] |
Synonymes |
ammine(cyclopentylamino)malatoplatinum(II) cycloplatam cycloplatin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



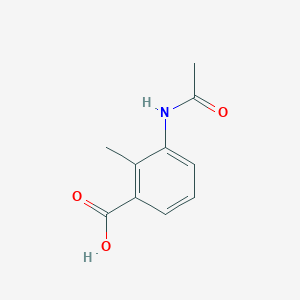
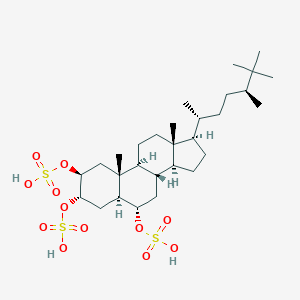
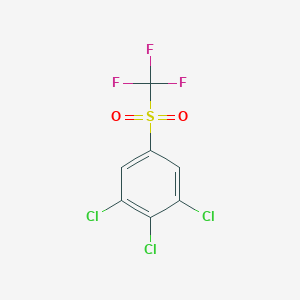
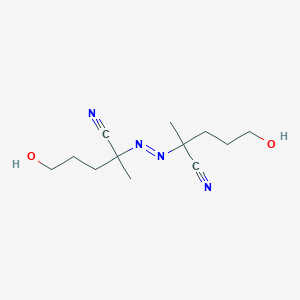
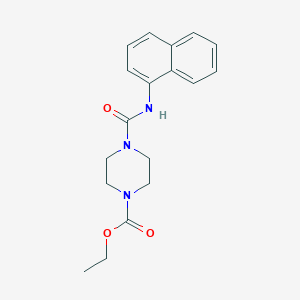
![5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B8823.png)
